molecular formula C12H16O2 B14180130 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL CAS No. 856814-97-6

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL

Cat. No.: B14180130
CAS No.: 856814-97-6
M. Wt: 192.25 g/mol
InChI Key: XWQHPJPIVSSATP-UHFFFAOYSA-N
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Description

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol chain, with an allyl group (prop-2-en-1-yl) substituent on the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(prop-2-en-1-yl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenoxypropanols

Mechanism of Action

The mechanism of action of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(1-propenyl)-:

    (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol:

Uniqueness

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a propanol chain makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

856814-97-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-prop-2-enylphenoxy)propan-1-ol

InChI

InChI=1S/C12H16O2/c1-2-6-11-7-3-4-8-12(11)14-10-5-9-13/h2-4,7-8,13H,1,5-6,9-10H2

InChI Key

XWQHPJPIVSSATP-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCCCO

Origin of Product

United States

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